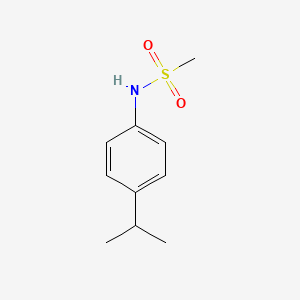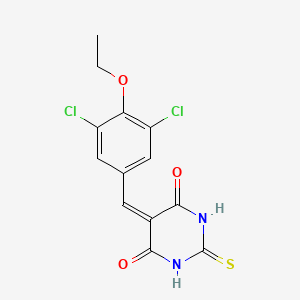![molecular formula C15H15N3O2S B5710424 N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature. Compound X is a synthetic compound that has been developed in recent years and has shown promising results in various research studies. In
Applications De Recherche Scientifique
Compound X has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, compound X has been shown to enhance cognitive function and memory retention. In immunology, compound X has been shown to modulate the immune response and reduce inflammation.
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of specific enzymes and signaling pathways in cells. Compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, compound X can induce apoptosis and inhibit the growth of cancer cells. In addition, compound X has been shown to modulate the activity of neurotransmitters in the brain, leading to enhanced cognitive function and memory retention.
Biochemical and Physiological Effects
Compound X has several biochemical and physiological effects, including the inhibition of HDACs, modulation of neurotransmitter activity, and modulation of the immune response. In cancer cells, compound X induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In the brain, compound X enhances cognitive function and memory retention by modulating neurotransmitter activity. In the immune system, compound X modulates the immune response and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various research fields. However, there are also limitations to using compound X in lab experiments. For example, the mechanism of action of compound X is not fully understood, and more research is needed to fully elucidate its effects. In addition, the potential side effects of compound X on cells and organisms are not yet known, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for research on compound X. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of compound X. Another area of research is the investigation of the effects of compound X on other signaling pathways and enzymes in cells. In addition, more research is needed to fully understand the potential applications of compound X in various research fields, including cancer research, neuroscience, and immunology. Overall, compound X has shown promising results in various research studies and has the potential to be a valuable tool for scientific research in the future.
Méthodes De Synthèse
The synthesis of compound X involves several steps, including the reaction of 2-pyridinecarboximidamide with thioacetic acid and methylphenylsulfoxide. This reaction produces a thioester intermediate, which is then reacted with N-hydroxysuccinimide to form the final product, compound X. The synthesis of compound X has been optimized to produce high yields and purity, making it a suitable compound for scientific research applications.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-5-7-12(8-6-11)21-10-14(19)20-18-15(16)13-4-2-3-9-17-13/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWZMNYUWOGCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)


![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)